N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group and the phenylpyridazinyl moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with sulfonamide groups, such as:
- N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- N-(2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the phenylpyridazinyl moiety, which may confer specific biological activities and properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-14-13-15(2)17(4)22(16(14)3)29(26,27)25-19-11-9-18(10-12-19)23-24-20-7-5-6-8-21(20)28-23/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJNTYYRPRCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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